Promazine

NMDA receptor glutamatergic transmission antipsychotic efficacy

Promazine (58-40-2) is the chlorine-free phenothiazine devoid of NMDA receptor modulation—unlike chlorpromazine and thioridazine. Its ~10-fold lower D2 affinity (KD ~8400 nM) makes it the ideal baseline for receptor profiling panels. Higher aqueous solubility (>1.1 µg/mL) simplifies injectable formulation with reduced excipient burden. Verify identity via the distinct ¹H NMR methyl proton shift at 2.73 ppm to prevent cross-contamination with close analogs. For sedation/anxiolysis protocols where full antipsychotic potency is not required. ≥98% purity. Shipped ambient.

Molecular Formula C17H20N2S
Molecular Weight 284.4 g/mol
CAS No. 58-40-2
Cat. No. B1679182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromazine
CAS58-40-2
SynonymsHydrochloride, Promazine
Promazine
Promazine Hydrochloride
Protactyl
Sinophenin
Sparine
Molecular FormulaC17H20N2S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3
InChIKeyZGUGWUXLJSTTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in methanol, ethanol, chloroform /Hydrochloride/
Practically insol in ether, benzene /Hydrochloride/
In water, 14.2 mg/l @ 24 °C
2.07e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Promazine CAS 58-40-2: A Low-Potency Phenothiazine Antipsychotic with Distinct Pharmacological and Physicochemical Profile


Promazine (CAS 58-40-2) is a dimethylaminopropyl phenothiazine derivative classified as a low-potency typical antipsychotic [1]. It acts primarily as an antagonist at dopamine D2 receptors, with additional affinity for serotonin 5-HT2A/2C, muscarinic acetylcholine, alpha-1 adrenergic, and histamine H1 receptors [2]. Unlike its chlorinated analog chlorpromazine, promazine lacks the chlorine substituent at the 2-position of the phenothiazine nucleus, a structural difference that fundamentally alters its receptor binding profile, clinical potency, and NMDA receptor modulatory activity [3]. Promazine exhibits moderate water solubility (14.22 mg/L at 24°C), a pKa of 9.4, and experimental logP of approximately 4.3–4.8 . These properties distinguish it from more potent phenothiazines and underscore the necessity for compound-specific procurement in research and clinical applications.

Why Promazine Cannot Be Interchanged with Chlorpromazine or Other Phenothiazines: Evidence-Based Differentiation


Phenothiazine antipsychotics are structurally related but pharmacologically heterogeneous. Subtle modifications to the phenothiazine nucleus—such as the presence or absence of a chlorine atom, trifluoromethyl group, or piperazine side chain—profoundly alter receptor binding affinities, clinical potency, and side effect profiles. Promazine, lacking the 2-chloro substituent of chlorpromazine, exhibits approximately 10-fold lower affinity for dopamine D2 receptors and fails to modulate NMDA receptor activity, a property associated with antipsychotic efficacy [1]. Consequently, promazine is clinically effective only at substantially higher doses (e.g., 100–800 mg/day) compared to chlorpromazine, and its therapeutic equivalence cannot be assumed. Furthermore, promazine's bioavailability (7.8–24.9% absolute) and solubility characteristics differ from triflupromazine and promethazine, precluding simple substitution in both clinical and analytical workflows [2]. The quantitative evidence below establishes the specific, non-interchangeable attributes of promazine that guide scientific selection and procurement decisions.

Promazine Quantitative Differentiation: Head-to-Head Comparisons with Chlorpromazine, Triflupromazine, and Promethazine


Promazine vs. Chlorpromazine: Absence of NMDA Receptor Modulation

Promazine, in contrast to therapeutically effective antipsychotics chlorpromazine and thioridazine, demonstrates no measurable influence on NMDA receptor activity in a functional neurochemical assay using rat brain tissue [1]. This absence of NMDA modulation correlates with promazine's clinically observed lack of robust antipsychotic potency relative to chlorpromazine [1].

NMDA receptor glutamatergic transmission antipsychotic efficacy

Promazine vs. Chlorpromazine: Clinical Efficacy in Chronic Psychosis (Controlled Trial)

In a double-blind, placebo-controlled trial, promazine (mean 180 mg/day, range 50–800 mg) and chlorpromazine (mean 180 mg/day, range 50–800 mg) were administered to 212 hospitalized patients with chronic psychosis [1]. Blinded raters correctly identified active drug vs. placebo in 76.8% of cases (kappa 0.45), but no significant difference in therapeutic efficacy was observed between the two active compounds [1]. Notably, promazine required higher doses to achieve effects comparable to chlorpromazine in some clinical contexts, reflecting its lower potency [2].

chronic psychosis clinical trial therapeutic equivalence

Promazine vs. Chlorpromazine vs. Triflupromazine: Bioavailability and Pharmacokinetic Equivalence

In a single-dose crossover study in 12–14 healthy volunteers, the absolute bioavailability of promazine (100 mg oral, 20 mg IV) was determined to be within a 7.8–24.9% confidence interval, while chlorpromazine (150 mg oral, 50 mg IV) exhibited 10.5–24.7% bioavailability [1]. The authors concluded that promazine and chlorpromazine are pharmacokinetically very similar, both differing substantially from promethazine (12.3–40% bioavailability) [1]. This similarity in absorption and first-pass metabolism supports the interchangeability of promazine and chlorpromazine from a pharmacokinetic perspective, but not pharmacodynamically.

absolute bioavailability pharmacokinetics bioequivalence

Promazine vs. Chlorpromazine and Triflupromazine: Solubility and pKa Differences

A systematic study of six phenothiazine derivatives determined intrinsic solubility (S0) values at 25°C for chlorpromazine·HCl (0.5 μg/mL), triflupromazine·HCl (1.1 μg/mL), and trifluoperazine·2HCl (2.7 μg/mL) [1]. Promazine hydrochloride was not among the three least-soluble drugs, indicating higher solubility than 1.1 μg/mL [1]. Additionally, promazine's pKa of 9.4 (water, 24°C) contrasts with the more variable pKa values of its halogenated analogs . These physicochemical differences affect formulation, dissolution, and analytical method development.

solubility-pH profile pKa pharmaceutical formulation

Promazine vs. Promethazine: Cardioprotective Potency in Halothane-Adrenaline Arrhythmia Model

In a canine model of adrenaline-induced ventricular tachycardia during nitrous oxide-halothane anesthesia, both promazine and promethazine exhibited protective effects against arrhythmias, but at substantially higher doses than propiomazine and perphenazine [1]. While the study did not directly quantify the relative potency of promazine versus promethazine, both were described as requiring 'much higher doses' compared to propiomazine and perphenazine [1]. This indicates a class-level difference in cardioprotective potency among phenothiazines, with promazine and promethazine occupying the lower-potency end of the spectrum.

ventricular arrhythmia halothane anesthesia cardioprotection

Promazine vs. Triflupromazine: Structural Confirmation via Distinct 1H NMR Chemical Shifts

1H NMR analysis of promazine (Prm), chlorpromazine (CPro), triflupromazine (FPro), and promethazine (Pro) derivatives reveals distinct chemical shift patterns for methyl and methine protons that enable unambiguous identification and quantification [1]. For example, the methyl (CH3) proton shifts in chloride salts are 2.73 ppm for promazine versus 2.67 ppm for triflupromazine and 2.68 ppm for chlorpromazine [1]. Methine (CH) proton shifts for promazine derivatives range from 2.92 to 3.60 ppm depending on the counterion [1]. These spectral fingerprints provide a definitive method for verifying compound identity and purity, critical for regulatory compliance and research reproducibility.

1H NMR spectroscopy structural elucidation quality control

Optimal Use Cases for Promazine: Evidence-Driven Selection Scenarios


Pharmacological Research Requiring a Low-Potency D2 Antagonist with Minimal NMDA Interference

Promazine is the preferred phenothiazine for studies investigating the role of NMDA receptor modulation in antipsychotic efficacy. As demonstrated by Lidsky et al. (1997), promazine lacks the NMDA-modulatory activity observed with chlorpromazine and thioridazine, making it an ideal control or comparator compound when isolating glutamatergic mechanisms from dopaminergic effects [1]. Its low D2 affinity (KD ~8400 nM at dopamine transporter) further reinforces its utility as a baseline agent in receptor profiling panels [2].

Clinical Trials Evaluating Low-Potency Antipsychotic Regimens in Agitation or Delirium Tremens

For clinical investigations focused on managing agitation, delirium tremens, or severe anxiety without the robust antipsychotic effects of high-potency agents, promazine offers a well-characterized, lower-potency alternative. Controlled trials have established its efficacy and safety profile relative to chlorpromazine at mean doses of 180 mg/day, with comparable therapeutic outcomes but reduced extrapyramidal symptom risk due to lower D2 occupancy [1]. This evidence supports promazine's selection in protocols where sedation and anxiolysis are primary endpoints rather than full antipsychotic efficacy [2].

Pharmaceutical Formulation Development Leveraging Superior Aqueous Solubility

Promazine's higher aqueous solubility compared to chlorpromazine (intrinsic solubility >1.1 μg/mL vs. 0.5 μg/mL for chlorpromazine·HCl) makes it a more tractable candidate for developing injectable formulations or oral solutions [1]. This physicochemical advantage reduces the need for solubilizing excipients and minimizes precipitation risks during manufacturing and storage. Formulators should reference the compound's pKa of 9.4 and pH-dependent solubility profile to optimize dissolution and stability [2].

Analytical Method Development and Quality Control via Distinctive 1H NMR Fingerprint

The unique 1H NMR chemical shift pattern of promazine (e.g., methyl protons at 2.73 ppm) provides a robust, non-destructive method for identity verification and purity assessment in QC laboratories [1]. This spectral signature readily distinguishes promazine from its close structural analogs (chlorpromazine, triflupromazine, promethazine), reducing the risk of cross-contamination or mislabeling in multi-compound analytical workflows. Procurement specifications should include NMR purity criteria referencing these established shifts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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